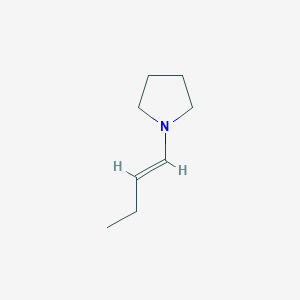

1-(1-Butenyl)pyrrolidine

Descripción general

Descripción

1-(1-Butenyl)pyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Organic Chemistry

1-(1-Butenyl)pyrrolidine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to yield ketones or aldehydes, reduced to form saturated derivatives, or undergo substitution to create N-substituted pyrrolidines.

Medicinal Chemistry

Potential Drug Development

The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties. It is particularly noted for its role as a scaffold in drug discovery. The pyrrolidine ring is a common feature in many bioactive compounds, making derivatives of this compound promising candidates for therapeutic agents.

Case Study: CK1 Kinase Inhibitors

Recent studies have focused on the synthesis of potent and selective inhibitors of Casein Kinase 1 (CK1) using pyrrolidine derivatives. For example, researchers synthesized chiral pyrrolidine scaffolds that demonstrated nanomolar activity against CK1γ and CK1ε, indicating their potential use in treating various diseases related to kinase activity .

Pharmacological Insights

Diverse Biological Activities

Research has shown that pyrrolidine derivatives exhibit a wide range of biological activities beyond antimicrobial effects. Recent literature highlights their roles in:

- Antiviral Activity : Compounds derived from pyrrolidine have been explored as antagonists of chemokine receptors involved in HIV infection and cancer metastasis.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Pyrrolidine compounds are being studied for their potential to modulate inflammatory responses .

Industrial Applications

Specialty Chemicals Production

In addition to its applications in drug development, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to participate in various chemical reactions makes it suitable for creating tailored compounds used in different industrial sectors.

Data Table: Summary of Applications

Propiedades

Número CAS |

13937-89-8 |

|---|---|

Fórmula molecular |

C8H15N |

Peso molecular |

125.21 g/mol |

Nombre IUPAC |

1-[(E)-but-1-enyl]pyrrolidine |

InChI |

InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+ |

Clave InChI |

GQCQSPFOXSSUEG-ZZXKWVIFSA-N |

SMILES |

CCC=CN1CCCC1 |

SMILES isomérico |

CC/C=C/N1CCCC1 |

SMILES canónico |

CCC=CN1CCCC1 |

Key on ui other cas no. |

13937-89-8 |

Sinónimos |

1-(1-Butenyl)pyrrolidine |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.